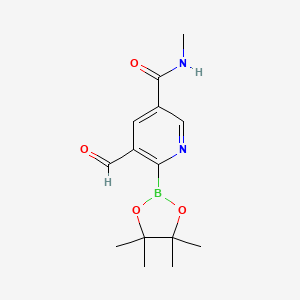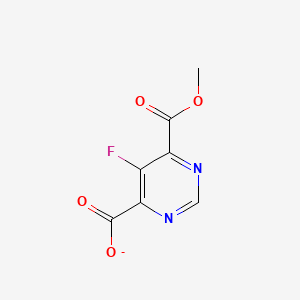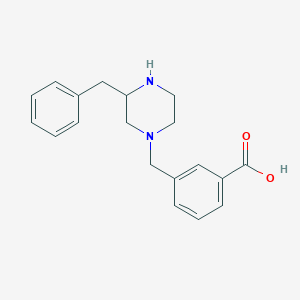
3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety linked to a benzoic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzylpiperazine: Benzylamine reacts with piperazine under controlled conditions to form benzylpiperazine.
Introduction of Benzoic Acid Group: The benzylpiperazine intermediate is then reacted with a benzoic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzoic acid group may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid: The enantiomer of the compound, which may have different biological activities.
N-Benzylpiperazine: A simpler analog that lacks the benzoic acid group.
Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties but different substituents.
Uniqueness
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid is unique due to its chiral nature and the presence of both benzylpiperazine and benzoic acid groups
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-[(3-benzylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15/h1-8,11,18,20H,9-10,12-14H2,(H,22,23) |
InChI-Schlüssel |
KODJLNIVKVQJSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


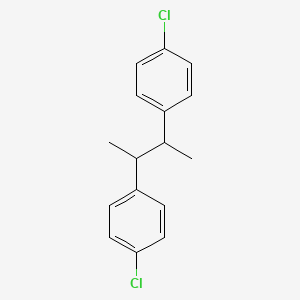
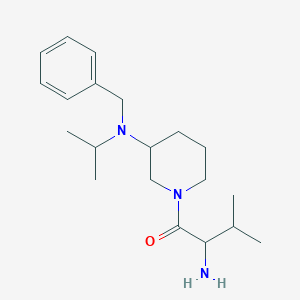
![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)
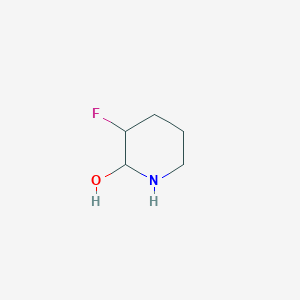
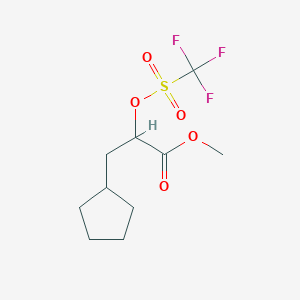
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
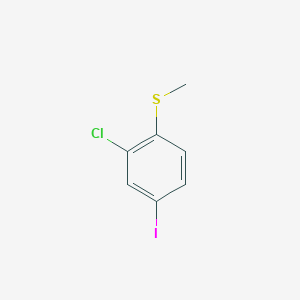

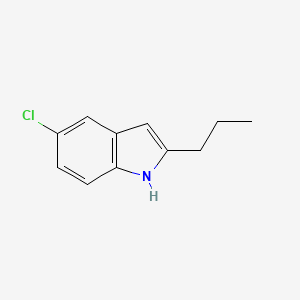
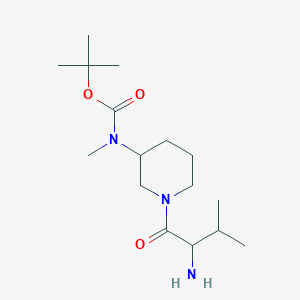
![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
